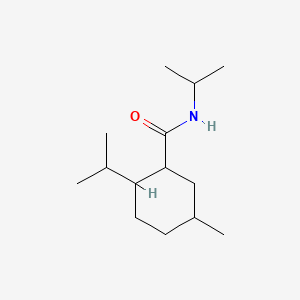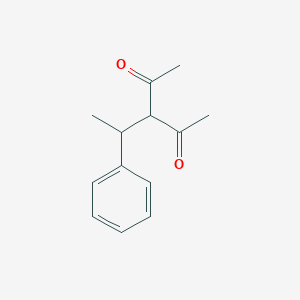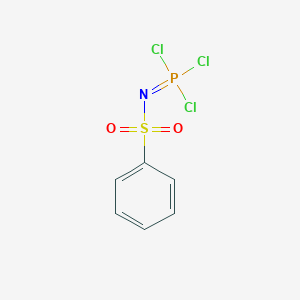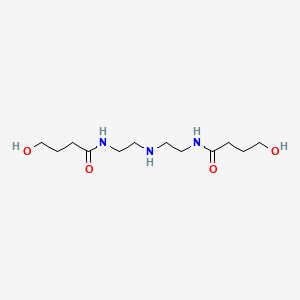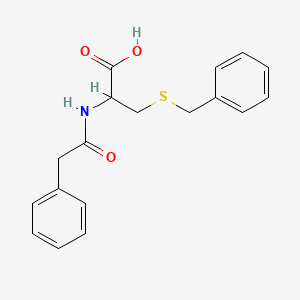![molecular formula C13H11N3S B13752165 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024742-01-5](/img/structure/B13752165.png)
6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a p-tolylsulfanyl group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a triazole precursor under specific conditions. For instance, the reaction of 2-aminopyridine with p-tolylsulfanyl azide in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The p-tolylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings provide a scaffold that can bind to active sites, while the p-tolylsulfanyl group can enhance binding affinity or specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
[1,2,3]Triazolo[1,5-a]pyridine: A closely related compound without the p-tolylsulfanyl group.
[1,2,3]Triazolo[4,5-b]pyridine: Another isomer with different ring fusion.
[1,2,3]Triazolo[4,5-c]pyridine: Similar structure with a different fusion pattern.
Uniqueness: 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine stands out due to the presence of the p-tolylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1024742-01-5 |
|---|---|
Formule moléculaire |
C13H11N3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
6-(4-methylphenyl)sulfanyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3S/c1-10-2-5-12(6-3-10)17-13-7-4-11-8-14-15-16(11)9-13/h2-9H,1H3 |
Clé InChI |
WKIMEGPGUPREIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CN3C(=CN=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



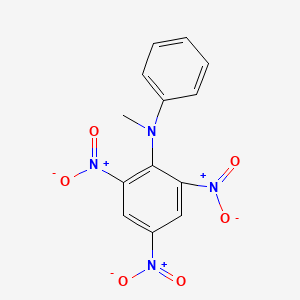
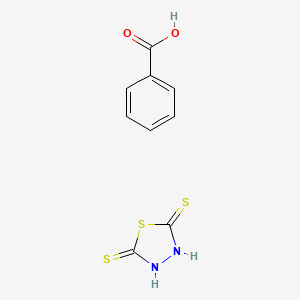
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)

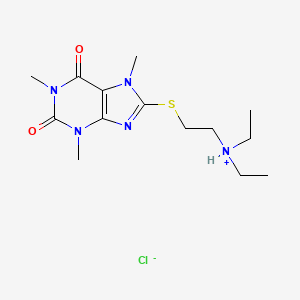
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
